molecular formula C19H23ClN2O2S B4625985 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B4625985
M. Wt: 378.9 g/mol
InChI Key: LUWGKHYJYFSTEN-UHFFFAOYSA-N
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Description

The compound “1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine” belongs to a class of chemicals that have attracted interest for their potential applications in medicinal chemistry and as intermediates in organic synthesis. This interest stems from their structural features, which can impart significant biological activity.

Synthesis Analysis

The synthesis of similar compounds involves several key steps, including the coupling of chlorobenzyl components with piperazine derivatives under controlled conditions. For instance, compounds with related structures have been synthesized through reactions involving sulfonyl chlorides and piperazine, followed by specific modifications to introduce different functional groups (Borrmann et al., 2009).

Scientific Research Applications

1. Antagonism of Adenosine Receptors

A study developed a series of compounds, including those similar to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, as adenosine A2B receptor antagonists. These compounds were found to have high selectivity and potency, with some showing subnanomolar affinity. This suggests potential applications in targeting adenosine receptors for therapeutic purposes (Borrmann et al., 2009).

2. Metabolic Pathway Analysis

Another study focused on the oxidative metabolism of a compound structurally related to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, identifying key enzymes involved in its metabolic pathway. This research has implications for understanding how similar compounds are processed in the body and their potential interactions with other drugs (Hvenegaard et al., 2012).

3. Biological Screening and Fingerprint Applications

A series of compounds, including derivatives of 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, were synthesized and screened for various biological activities. Some of these compounds showed significant antibacterial, antifungal, and anthelmintic activity. Additionally, they were explored for latent fingerprint analysis, indicating a potential application in forensic science (Khan et al., 2019).

4. Inhibition of HIV-1 Reverse Transcriptase

A novel class of non-nucleoside inhibitors for HIV-1 reverse transcriptase was synthesized, with structures analogous to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine. These compounds demonstrated significant potency against HIV-1 reverse transcriptase, indicating potential use in HIV treatment (Romero et al., 1994).

5. Antimicrobial Activity

Research into pyrido(2,3-d)pyrimidine derivatives, which share structural features with 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, revealed significant antibacterial activity against gram-negative bacteria. This suggests potential applications of similar compounds in developing new antimicrobial agents (Matsumoto & Minami, 1975).

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-15-5-3-8-19(16(15)2)21-9-11-22(12-10-21)25(23,24)14-17-6-4-7-18(20)13-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGKHYJYFSTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Reactant of Route 6
1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

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